Product packaging for 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone(Cat. No.:CAS No. 1546993-86-5)

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone

Cat. No.: B2656030
CAS No.: 1546993-86-5
M. Wt: 214.65
InChI Key: XNVQNXSFTCDQPB-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone ( 1546993-86-5) is a high-value aryl ethanone building block for organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 10 H 11 ClO 3 and a molecular weight of 214.65 g/mol, features a unique substitution pattern where an electron-withdrawing acetyl group and a chlorine atom are positioned ortho to each other on a dimethoxybenzene ring . This structure confers distinct electronic properties and reactivity. Its primary research application is as a versatile synthetic intermediate. The chloro and carbonyl functional groups are key reaction sites for constructing more complex molecules. Researchers can utilize this compound in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles such as amines or thiols to form new carbon-heteroatom bonds . Furthermore, the carbonyl group can undergo transformations like reduction to an alcohol or serve as a starting point in condensation reactions, such as in the synthesis of chalcones, a class of compounds with documented scientific interest . The electron-donating methoxy groups enhance the electron density of the aromatic ring, influencing its behavior in electrophilic substitutions and biocatalytic transformations . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B2656030 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone CAS No. 1546993-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVQNXSFTCDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chloro 3,4 Dimethoxyphenyl Ethanone

Direct Acylation Routes for Phenol (B47542) Ethers

Direct acylation of phenol ethers stands as a prominent and widely employed strategy for the synthesis of aromatic ketones. This approach involves the reaction of an activated aromatic ring, such as a dimethoxy-substituted benzene (B151609) derivative, with an acylating agent. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring facilitates the electrophilic aromatic substitution, making these substrates particularly suitable for acylation reactions.

Friedel-Crafts Acylation with Chloroacetyl Chloride

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, provides a direct and efficient pathway for the synthesis of aryl ketones. nih.gov In the context of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone, this involves the reaction of a suitable chloro-dimethoxybenzene precursor with chloroacetyl chloride in the presence of a Lewis acid catalyst. niscpr.res.in

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The reaction is initiated by the activation of the acylating agent, chloroacetyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org The Lewis acid coordinates to the carbonyl oxygen of the chloroacetyl chloride, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the chloride ion to form a highly reactive and resonance-stabilized acylium ion.

The generated acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring of the 1-chloro-2,3-dimethoxybenzene (B1581966) substrate. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The final step involves the deprotonation of the arenium ion, typically by the displaced chloride ion, which restores the aromaticity of the ring and yields the final acylated product, this compound.

The choice of catalyst and reaction conditions is crucial for the success of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for this transformation. libretexts.org However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed. nih.gov The catalyst is generally used in stoichiometric amounts, as it forms a complex with the product ketone. niscpr.res.in

The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring. Common solvents include nitrobenzene (B124822), carbon disulfide, and chlorinated hydrocarbons like dichloromethane. The reaction temperature can vary depending on the reactivity of the substrate and the strength of the catalyst, with milder conditions often being sufficient for activated aromatic rings.

Catalyst SystemTypical SolventsTemperature RangeReference
AlCl₃Nitrobenzene, Dichloromethane0°C to room temperature libretexts.org
FeCl₃Dichloromethane, Carbon disulfideRoom temperature to reflux masterorganicchemistry.com
ZnCl₂Ether, Acetic acidRoom temperature to 60°C nih.gov

The regioselectivity of the Friedel-Crafts acylation on a substituted benzene ring is governed by the directing effects of the existing substituents. In the case of the precursor 1-chloro-2,3-dimethoxybenzene, the two methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine atom is a deactivating, ortho-, para-directing group.

The powerful activating and directing influence of the methoxy groups will dominate the regiochemical outcome of the acylation. The incoming electrophile (the chloroacetyl group) will preferentially substitute at the positions most activated by the methoxy groups and sterically accessible. Computational methods can be employed to predict the most likely sites of electrophilic attack by analyzing the electron density of the aromatic ring. chemrxiv.orgrsc.org Generally, substitution is favored at the para position to the more activating group, if available, to minimize steric hindrance. In this specific substrate, the positions ortho and para to the methoxy groups are considered, with steric factors playing a significant role in determining the final isomer distribution. The formation of other isomers is possible and necessitates careful purification of the desired product.

To maximize the yield and purity of this compound, several reaction parameters can be optimized. numberanalytics.com The molar ratio of the reactants and catalyst is a critical factor. An excess of the acylating agent or catalyst can sometimes lead to side reactions or the formation of undesired byproducts.

The choice of solvent can also influence the reaction rate and selectivity. A solvent that effectively dissolves the reactants and the catalyst complex without participating in the reaction is ideal. The reaction temperature and time are also key variables that need to be carefully controlled. Lower temperatures can enhance selectivity and reduce the formation of byproducts, while higher temperatures can accelerate the reaction rate. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time. Post-reaction work-up and purification methods, such as crystallization or column chromatography, are essential for isolating the product in high purity.

ParameterEffect on Yield and PurityOptimization Strategy
Reactant/Catalyst RatioCan influence side reactions and product distribution.Systematic variation to find the optimal stoichiometry.
SolventAffects solubility, reaction rate, and selectivity.Screening of different inert solvents.
TemperatureImpacts reaction rate and byproduct formation.Lowering the temperature can increase selectivity.
Reaction TimeIncomplete reaction or product degradation can occur.Monitoring the reaction to determine the endpoint.

Hoesch and Darzens Reactions in Chloroacetophenone Synthesis

Beyond the Friedel-Crafts acylation, other classic reactions in organic synthesis, namely the Hoesch and Darzens reactions, offer alternative, albeit less direct, routes that are relevant to the synthesis of chloroacetophenones.

The Hoesch reaction (also known as the Houben-Hoesch reaction) is a method for synthesizing aryl ketones from the reaction of an electron-rich arene with a nitrile in the presence of an acid catalyst, typically hydrogen chloride and a Lewis acid. wikipedia.org For the synthesis of a chloroacetophenone, one could envision the use of chloroacetonitrile (B46850) as the nitrile component. The mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield the ketone. wikipedia.org This method is particularly effective for highly activated aromatic compounds like polyhydroxybenzenes and their ethers. orgsyn.org

The Darzens reaction (or Darzens condensation) typically involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgpsiberg.com While this reaction does not directly produce a chloroacetophenone, it is a significant transformation involving α-halo carbonyl compounds. organic-chemistry.orgjk-sci.com A variation of this reaction using an α-halo ketone instead of an α-haloester can lead to the formation of an α,β-epoxy ketone. wikipedia.org The principles of the Darzens reaction, particularly the generation of a carbanion from an α-halo carbonyl compound, are fundamental in the broader context of the reactivity of molecules like chloroacetophenones. vaia.com

Chlorination of Corresponding Non-Chlorinated Ethanone (B97240) Precursors

The primary route for synthesizing this compound involves the direct chlorination of the corresponding ketone precursor, 1-(3,4-Dimethoxyphenyl)ethanone. This process targets the α-carbon of the ethanone group.

The α-chlorination of ketones is a fundamental transformation in organic synthesis. For a substrate like 1-(3,4-Dimethoxyphenyl)ethanone, the reaction must be carefully controlled to ensure selective chlorination at the desired position.

The α-chlorination of a ketone such as acetophenone (B1666503) typically proceeds through an enol or enolate intermediate. Under basic conditions, a base abstracts an acidic α-proton from the methyl group to form a resonance-stabilized enolate ion. pearson.com This enolate then acts as a nucleophile, attacking an electrophilic chlorine source (Cl₂) to yield the α-chloro ketone. pearson.com This process can be repeated to form di- and trichlorinated products if not carefully controlled. pearson.com

A variety of chlorinating agents can be employed for this transformation.

Sulfuryl chloride (SO₂Cl₂) is a common reagent for the α-chlorination of aryl ketones. google.com It is often used in chlorinated solvents like dichloromethane. google.com The reaction with sulfuryl chloride can be advantageous, though challenges such as the formation of dichlorinated byproducts may arise. google.com For example, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone from 3-hydroxyacetophenone has been successfully achieved using sulfuryl chloride in a mixture of methanol (B129727) and ethyl acetate/dichloromethane, yielding the desired product in high purity. nih.gov

Thionyl chloride (SOCl₂) acts as an electrophile and a source of chloride ions. stackexchange.com Its reaction with alcohols to form alkyl chlorides is well-known and can proceed through different mechanisms depending on the conditions. masterorganicchemistry.com In the context of ketone chlorination, while less common than sulfuryl chloride, it can participate in electrophilic reactions. researchgate.net The mechanism would likely involve the formation of the enol, which then attacks the electrophilic sulfur of SOCl₂, followed by an internal delivery of chloride.

Other systems, such as acetyl chloride in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) , have been developed as mild and efficient methods for the α-chlorination of ketones. arkat-usa.org This method demonstrates high chemo- and regioselectivity, affording α-chloro substituted products without nuclear chlorination on aromatic rings. arkat-usa.org

The general mechanism for acid-catalyzed α-halogenation involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol. This enol then attacks the halogen, and a final deprotonation yields the α-haloketone.

The kinetics of the chlorination of substituted acetophenones, including 3,4-dimethoxyacetophenone, have been studied using reagents like Chloramine-B in acid media. asianpubs.org Such studies reveal how substituent effects and reaction conditions influence the rate of reaction.

A significant challenge in the chlorination of 1-(3,4-Dimethoxyphenyl)ethanone is achieving selectivity. There are two main selectivity issues:

Polychlorination: The initial α-chloro product can undergo further chlorination to yield di- and trichloroacetophenones. Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial to favor the mono-chlorinated product. libretexts.org

Nuclear vs. Side-Chain Chlorination: The dimethoxy groups (-OCH₃) are strong activating groups, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution. google.comarkat-usa.org Therefore, a competing reaction is the chlorination of the aromatic ring itself. Direct chlorination of activated aromatic substrates with agents like chlorine or sulfuryl chloride can lead to concurrent nuclear halogenation. arkat-usa.org The development of highly regioselective methods is thus essential to ensure that chlorination occurs exclusively at the α-carbon of the ethanone group. arkat-usa.org The choice of solvent and chlorinating agent plays a pivotal role in directing the selectivity of the reaction. google.com For instance, bromination reactions are known to be significantly more selective than chlorination reactions for abstracting a specific hydrogen. masterorganicchemistry.comyoutube.com This principle underscores the inherent reactivity of chlorine radicals, which are less discriminating, leading to potential mixtures of products in chlorination reactions. libretexts.orgucalgary.ca

α-Chlorination of 1-(3,4-Dimethoxyphenyl)ethanone

Emerging and Advanced Synthetic Strategies

To overcome the limitations of conventional heating methods, such as long reaction times and side product formation, advanced synthetic strategies utilizing alternative energy sources have been explored for reactions involving acetophenones.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to various reactions involving acetophenone derivatives, such as the synthesis of chalcones and thiazoles. researchgate.netresearchgate.netscielo.org.bo The primary advantages of using microwave irradiation include a dramatic reduction in reaction time (from hours to minutes), improved product yields, and often, enhanced product purity. researchgate.netnih.govnih.gov

In a comparative study for the synthesis of arylidene acetophenones, microwave irradiation reduced the reaction time from 1-2 hours to 60-120 seconds, while increasing the yield from moderate to as high as 90-98%. researchgate.net Similarly, in the synthesis of chalcone (B49325) dyes, a reaction that took 3 days under conventional reflux was completed in 30 minutes with an excellent isolated yield using microwave heating. nih.gov This efficiency is also noted in the α-bromination of dihydroxyacetophenone derivatives, where microwave irradiation leads to higher yields and substantially shorter reaction times. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetophenone Reactions
Reaction TypeMethodReaction TimeYieldReference
Arylidene Acetophenone SynthesisConventional Heating1-2 hoursModerate researchgate.net
Arylidene Acetophenone SynthesisMicrowave Irradiation60-120 seconds90-98% researchgate.net
Chalcone Dye SynthesisConventional Reflux3 daysGood nih.gov
Chalcone Dye SynthesisMicrowave Irradiation30 minutes87% nih.gov

These examples strongly suggest that microwave-assisted α-chlorination of 1-(3,4-Dimethoxyphenyl)ethanone could be a highly effective and efficient synthetic route.

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of acoustic cavitation to enhance chemical reactivity. mdpi.com This method has been shown to induce a remarkable acceleration in reactions, leading to higher yields, shorter reaction times, and milder conditions. lew.ro

The application of ultrasound has been particularly effective in the α-bromination of acetophenone derivatives. lew.ro In a comparative study, the ultrasound-assisted bromination was significantly faster and produced higher yields (by an average of 10-15%) compared to the same reaction performed under conventional stirring at room temperature. lew.ro The enhanced efficiency is attributed to the cavitation phenomenon, which facilitates more effective energy transmission to the substrates. lew.ro This method is considered environmentally friendly due to the reduced reaction times, lower energy consumption, and decreased need for large quantities of solvents. lew.ro

Ultrasound irradiation has also been successfully employed in the synthesis of various heterocyclic compounds starting from ketones, often resulting in excellent yields (84-96%) in significantly shortened reaction times (30-45 minutes compared to 1-2.5 hours). mdpi.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted α-Bromination of Acetophenone Derivatives
SubstrateMethodReaction TimeYieldReference
Di-O-alkylated AcetophenoneRoom Temperature24 hours75% lew.ro
Di-O-alkylated AcetophenoneUltrasound Irradiation30 minutes92% lew.ro
Another Di-O-alkylated AcetophenoneRoom Temperature24 hours72% lew.ro
Another Di-O-alkylated AcetophenoneUltrasound Irradiation25 minutes89% lew.ro

Given the success in analogous α-bromination reactions, ultrasound-assisted α-chlorination represents a promising and sustainable strategy for the synthesis of this compound.

Enzymatic Biotransformation Pathways (Reference to Analogs)

Enzymatic biotransformation offers a powerful tool for the synthesis of complex molecules, often providing high selectivity and reducing the need for harsh reagents. In the context of substituted acetophenones, various microorganisms and isolated enzymes have demonstrated the ability to catalyze transformations, providing a basis for potential pathways to this compound.

Microbial transformation studies on acetophenone and its halogenated derivatives have been conducted using strains of Yarrowia lipolytica. amanote.com Similarly, an Arthrobacter species has been shown to utilize acetophenone as a carbon source, metabolizing it and its chlorinated analogs. nih.gov The metabolic pathway in Arthrobacter involves an acetophenone oxygenase that converts the ketone to phenyl acetate, which is then hydrolyzed. nih.gov This oxygen-insertion mechanism is a common theme in the microbial degradation of ketones.

Another relevant enzymatic pathway is the asymmetric reduction of prochiral ketones to form chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. For instance, the biotransformation of acetophenone to (R)-1-phenylethanol has been achieved using immobilized Pichia capsulata. researchgate.net Plant-mediated bioreduction, another green approach, has been used for the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable roots as biocatalysts. researchgate.net

Furthermore, multi-enzyme systems are being developed for the synthesis of complex acetophenone derivatives. A three-enzyme cascade has been engineered to produce 3-amino-2-hydroxy acetophenone from m-nitroacetophenone, demonstrating the potential for creating tailored biosynthetic routes. chemistryviews.org This process utilizes a nitrobenzene nitroreductase, a hydroxylaminobenzene mutase, and a glucose dehydrogenase for cofactor regeneration, highlighting the sophistication of enzymatic synthesis. chemistryviews.org

These examples with analogous compounds underscore the potential for developing an enzymatic pathway for this compound. Such a pathway could involve enzymes capable of regioselective chlorination or hydroxylation, or the transformation of a precursor already containing the desired substitution pattern.

Green Chemistry Considerations in Synthesis Development

Green chemistry principles are increasingly being integrated into the development of synthetic routes for fine chemicals and pharmaceuticals to minimize environmental impact. ejcmpr.com For the synthesis of acetophenone derivatives, several green chemistry strategies have been explored.

One key area of focus is the use of environmentally benign solvents and catalysts. For example, a nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides has been developed in an ionic liquid, [bmim][BF4], to produce functionalized acetophenones. researchgate.net This method offers high regioselectivity and yield without the need for toxic halide scavengers. researchgate.net Another approach involves the use of solid superacid catalysts, such as SO4(2-)/TiO2/Al2O3, for the synthesis of acetophenone 1,3-propandiol ketal, which can be a more environmentally friendly alternative to traditional acid catalysts. researchgate.net

The development of catalytic systems that are highly selective and can operate under mild conditions is a central goal of green chemistry. A versatile synthetic pathway for producing alkyl phenols and anilines has been developed through the selective hydrodeoxygenation of various acetophenone derivatives. rsc.orgrsc.org This process uses a bimetallic iron-ruthenium nanoparticle catalyst that is highly active and selective for the deoxygenation of the side-chain without affecting the aromatic ring. rsc.orgrsc.org

Biocatalysis, as discussed in the previous section, is inherently a green chemistry approach. The use of whole-cell biocatalysts or isolated enzymes can replace toxic reagents and reduce waste generation. researchgate.netresearchgate.net Plant-mediated synthesis of nanoparticles is another emerging green technology that avoids the use of toxic solvents and reagents. ejcmpr.com

In the context of this compound, applying green chemistry principles would involve:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The synthesis of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can be achieved through methods like the Friedel-Crafts acylation of 3,4-dimethoxybenzene (veratrole) with chloroacetyl chloride. Green improvements to this classic reaction could involve using a recyclable solid acid catalyst instead of a traditional Lewis acid like aluminum chloride, which generates significant waste.

Below is a table summarizing green chemistry approaches applicable to the synthesis of acetophenone analogs.

Green Chemistry ApproachExample ApplicationReference
Biocatalysis Asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone using plant tissues. researchgate.net
Alternative Solvents Nickel-catalyzed Heck arylation in an ionic liquid. researchgate.net
Solid Acid Catalysis Synthesis of acetophenone 1,3-propandiol ketal over a solid superacid catalyst. researchgate.net
Selective Catalysis Selective hydrodeoxygenation of acetophenone derivatives using a bimetallic nanoparticle catalyst. rsc.orgrsc.org
Multi-Enzyme Synthesis Three-enzyme cascade for the production of 3-amino-2-hydroxy acetophenone. chemistryviews.org

Chemical Reactivity and Transformation Pathways of 1 2 Chloro 3,4 Dimethoxyphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom at the α-position to the carbonyl group is a good leaving group, making this carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through substitution reactions.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of α-haloketones with nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, is a well-established method for the synthesis of α-aminoketones and related derivatives. While specific studies on 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone are not extensively documented in publicly available literature, the general reactivity of α-chloro ketones suggests that it will readily undergo substitution with various amines.

One plausible synthetic route to the corresponding primary amine, 2-amino-1-(3,4-dimethoxyphenyl)ethanone, involves the Delépine reaction. This method utilizes hexamethylenetetramine as an ammonia surrogate to convert alkyl halides to primary amines upon acidic hydrolysis. A similar transformation has been documented for the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a structurally related compound.

The general reaction scheme with a generic secondary amine, such as piperidine, would proceed via a nucleophilic substitution mechanism to yield the corresponding α-aminoketone.

Table 1: Plausible Nucleophilic Substitution Reactions with Amines

NucleophileReagentExpected Product
Ammonia (surrogate)Hexamethylenetetramine followed by acid hydrolysis2-Amino-1-(2-chloro-3,4-dimethoxyphenyl)ethanone
Primary Amine (e.g., Aniline)Aniline2-(Phenylamino)-1-(2-chloro-3,4-dimethoxyphenyl)ethanone
Secondary Amine (e.g., Piperidine)Piperidine1-(2-Chloro-3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethanone

Reaction with Sulfur-Containing Nucleophiles (e.g., Thiols)

Analogous to the reactions with amines, this compound is expected to react with sulfur-containing nucleophiles like thiols and thiourea (B124793). The reaction with a thiol, in the presence of a base, would lead to the formation of an α-thioketone. For instance, the reaction with a generic thiol (R-SH) would yield 1-(2-chloro-3,4-dimethoxyphenyl)-2-(alkylthio)ethanone.

A common method for the synthesis of α-thioketones involves the reaction of an α-haloketone with a thiol in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Oxygen-Containing Nucleophiles and Ether Formation

The substitution of the α-chloro group with an oxygen-containing nucleophile, such as an alkoxide or a phenoxide, is a key step in the formation of α-alkoxy or α-aryloxy ketones, which are valuable synthetic intermediates. This transformation is typically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.commiracosta.edu

In this reaction, an alcohol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and displaces the chloride ion from the α-carbon of this compound. For example, the reaction with sodium methoxide (B1231860) would yield 1-(2-chloro-3,4-dimethoxy-phenyl)-2-methoxyethanone.

A documented example with a similar substrate, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, demonstrates the successful synthesis of an α-aryloxy ketone. In this case, the bromo-ketone reacts with 2-methoxyphenol in the presence of a base to yield 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone. This suggests that this compound would undergo a similar reaction with various phenols.

Table 2: Williamson Ether Synthesis with this compound (Illustrative)

Oxygen Nucleophile (Source)BaseExpected Product
Methanol (B129727)Sodium Hydride1-(2-Chloro-3,4-dimethoxyphenyl)-2-methoxyethanone
Phenol (B47542)Potassium Carbonate1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenoxyethanone
2-MethoxyphenolPotassium Carbonate1-(2-Chloro-3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone

Carbonyl Group Transformations

The carbonyl group of this compound is a site for various transformations, most notably reduction to an alcohol and, potentially, oxidation to a carboxylic acid derivative.

Reduction to Corresponding Alcohols

The ketone functional group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for the reduction of ketones.

The reduction of this compound would yield 1-(2-Chloro-3,4-dimethoxyphenyl)ethanol. While specific literature on the reduction of this exact ketone is sparse, the reduction of the closely related 3',4'-dimethoxyacetophenone (B42557) to 1-(3,4-dimethoxyphenyl)ethanol (B1196505) is well-documented, often employing sodium borohydride or catalytic hydrogenation. This indicates that the carbonyl group in the target molecule is susceptible to reduction under standard conditions.

Table 3: Reduction of this compound

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695)1-(2-Chloro-3,4-dimethoxyphenyl)ethanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF1-(2-Chloro-3,4-dimethoxyphenyl)ethanol
Hydrogen (H₂) with Catalyst (e.g., Pd/C)Ethanol or Acetic Acid1-(2-Chloro-3,4-dimethoxyphenyl)ethanol

Oxidation to Carboxylic Acid Derivatives

The oxidation of the ethanone (B97240) side chain to a carboxylic acid derivative is a more complex transformation. Direct oxidation of the ketone is generally not feasible without cleaving the carbon-carbon bond.

One potential pathway for the conversion of the methyl ketone group to a carboxylic acid is the haloform reaction. This reaction occurs with methyl ketones in the presence of a base and a halogen. The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved by hydroxide (B78521) to yield a carboxylate and a haloform (e.g., chloroform). While this reaction is a possibility, its applicability to a substrate with an existing α-chloro substituent would need to be carefully considered, as other side reactions might occur.

Alternatively, if the ethanone side chain were to be first reduced to an ethyl group, subsequent oxidation of the benzylic position using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could potentially yield the corresponding benzoic acid derivative, 2-chloro-3,4-dimethoxybenzoic acid. The oxidation of alkyl side chains on aromatic rings is a known transformation. libretexts.org

Reactions Involving the Aromatic Ring

The reactivity of the dimethoxyphenyl ring is influenced by the electronic effects of its substituents: the chloro group, the two methoxy (B1213986) groups, and the acetyl group. These groups determine the rate and position of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on this compound is governed by the directing effects of the existing substituents on the benzene (B151609) ring. These effects are classified as either activating or deactivating and determine the position of the incoming electrophile. msu.edu

The substituents on the ring are:

-OCH₃ (Methoxy groups): These are strongly activating groups that donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com They are ortho- and para-directors.

-Cl (Chloro group): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho- and para-directing because of their ability to donate electron density through resonance. youtube.comlibretexts.org

-COCH₃ (Acetyl group): This group is deactivating and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. chegg.com

The combined influence of these groups dictates the regioselectivity of substitution. The powerful activating and directing effects of the two methoxy groups are expected to dominate, guiding incoming electrophiles to the positions ortho and para relative to them.

Directed Functionalization by Methoxy Group Activation

The two methoxy groups at the C3 and C4 positions are the most influential substituents in directing electrophilic attack. By donating their lone pair electrons into the aromatic π-system, they significantly increase the electron density at the ortho and para positions relative to themselves. organicchemistrytutor.com This makes the aromatic ring much more reactive towards electrophiles than benzene itself. msu.edu

Considering the positions on the this compound ring:

The C5 position is ortho to the C4-methoxy group and meta to the C3-methoxy group.

The C6 position is ortho to the C3-methoxy group.

Due to the strong activating nature of the methoxy groups, electrophilic substitution is predicted to occur preferentially at the C6 position, which is ortho to one methoxy group and para to the other, and is sterically less hindered than other potential sites.

Condensation Reactions and Heterocyclic Annulation

The acetyl group of this compound provides a reactive site for condensation reactions, which are instrumental in building larger molecular frameworks, particularly chalcones and their subsequent heterocyclic derivatives.

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde (without α-hydrogens) with a ketone. taylorandfrancis.com In this context, this compound serves as the ketone component, reacting with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide to yield the corresponding chalcone derivatives. ajchem-a.comrasayanjournal.co.in

These chalcones are valuable intermediates in the synthesis of various biologically active compounds. ajchem-a.com The general reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the characteristic α,β-unsaturated carbonyl system of the chalcone.

Below is a table of representative chalcones synthesized from this compound.

Cyclization Reactions to Form Heterocyclic Scaffolds

Chalcones are versatile precursors for the synthesis of a wide array of heterocyclic compounds due to the presence of the reactive α,β-unsaturated ketone moiety. nih.gov The chalcones derived from this compound can undergo cyclization reactions with various binucleophilic reagents to form stable five- or six-membered rings. tsijournals.com

Common transformations include:

Pyrazoline Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) in a suitable solvent such as ethanol or acetic acid yields pyrazoline derivatives. nih.govuii.ac.idresearchgate.netthepharmajournal.com The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization. uii.ac.id

Pyrimidine Synthesis: Condensation with urea (B33335) or thiourea under basic or acidic conditions leads to the formation of pyrimidin-2-one or pyrimidine-2-thione derivatives, respectively. acs.orgekb.egbiust.ac.bw

Isoxazole (B147169) Synthesis: Treatment with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole derivatives. tsijournals.comechemcom.com

These cyclization reactions are fundamental in medicinal chemistry for generating libraries of compounds for biological screening. echemcom.com

The table below illustrates the formation of different heterocyclic scaffolds from a representative chalcone, (E)-1-(2-Chloro-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic distribution of the molecule. These methods serve as a powerful tool to complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy state. researchgate.netepstem.net This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles.

The optimization process confirms the local energy minimum on the potential energy surface. nanobioletters.com The resulting data allows for a detailed understanding of how the chloro, methoxy (B1213986), and ethanone (B97240) groups influence the geometry of the benzene (B151609) ring. Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated, offering insights into the molecule's interaction with electric fields. researchgate.netepstem.net

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-Cl~1.75 Å
C=O~1.23 Å
C-C (ring)~1.39 - 1.41 Å
C-OCH₃~1.36 Å
Bond AngleC-C-Cl~119°
C-C=O~121°
Dihedral AngleCl-C-C-C~0° / 180°
O=C-C-CVaries with conformation

Note: The values in this table are representative and derived from typical DFT calculations on similar aromatic ketones.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum calculations used for molecular structure prediction. ijnc.irajchem-a.com These methods are derived directly from theoretical principles without the inclusion of experimental data. The HF method, often used with basis sets like 6-311G(d,p), can optimize molecular geometries to find stable structures. ajchem-a.com MP2 calculations further refine these predictions by including electron correlation effects, which are crucial for accurately determining molecular energy and stability. ijnc.ir These ab initio approaches provide a valuable cross-check for results obtained via DFT.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and stability of a compound. Analyses like FMO and NBO provide a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. isca.me

A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. isca.me For this compound, the HOMO is expected to be localized primarily on the dimethoxy-substituted benzene ring, which is electron-rich, while the LUMO is likely centered around the carbonyl group and the chlorinated carbon of the aromatic ring. wuxibiology.com

Table 2: Representative FMO Properties for this compound

PropertyEnergy Value (eV)Description
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 4.7 eVIndicates chemical reactivity and kinetic stability.

Note: These energy values are typical for similar aromatic compounds and illustrate the output of FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and bonding interactions. ijnc.irresearchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms in this compound is influenced by the rotational freedom around its single bonds and the steric hindrance imposed by its substituent groups. Conformational analysis investigates these different spatial arrangements (conformers) and their relative energies.

Molecular Modeling and Docking Studies (In silico)

Extensive searches of scientific literature and chemical databases did not yield specific molecular modeling and docking studies for the compound this compound. While computational studies, including molecular docking, are frequently employed to predict the interaction of small molecules with biological targets, no such research appears to have been published specifically for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. These in silico methods are crucial in drug discovery and development for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Although research exists for structurally related compounds, such as other substituted acetophenones and chalcones, the strict focus of this article on this compound prevents the inclusion of these findings. The specific arrangement of the chloro and dimethoxy substituents on the phenyl ring of the target compound would likely result in unique electronic and steric properties, meaning that data from analogous compounds cannot be reliably extrapolated.

Therefore, this section remains to be written pending the publication of relevant research. Future computational studies would be necessary to elucidate the potential biological targets and binding interactions of this compound. Such studies would likely involve:

Target Identification: Identifying potential protein targets based on structural similarity to known ligands or through virtual screening of protein databases.

Homology Modeling: Building a 3D model of a target protein if its experimental structure is unavailable.

Molecular Docking Simulations: Predicting the binding mode and affinity of this compound to the active site of identified targets.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess its stability and further refine binding affinity calculations.

Without such dedicated studies, any discussion on the molecular modeling and docking of this compound would be speculative and fall outside the scope of this scientifically rigorous article.

Applications As Synthetic Intermediates and Precursors in Material and Chemical Synthesis

Precursor in Medicinal Chemistry Synthesis

The scaffold of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone is integral to the synthesis of various biologically active molecules, making it a compound of interest in drug discovery and development.

While specific examples of marketed drugs derived directly from this compound are not widely documented, its utility lies in its ability to give rise to molecular scaffolds that are central to many pharmaceutical agents. The chloro and dimethoxy substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability, receptor binding affinity, and solubility. Researchers utilize this and structurally similar chloro-substituted acetophenones as intermediates in the synthesis of potential anti-inflammatory, analgesic, and antimicrobial agents. chemimpex.comnih.gov The ketone functional group, in particular, is a versatile handle for building molecular complexity and introducing pharmacophores necessary for biological activity.

This compound is an ideal starting material for the synthesis of chalcones and pyrazoles, two classes of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Chalcone (B49325) Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde. wikipedia.org In this context, this compound serves as the acetophenone component. The reaction proceeds by forming an enolate from the ketone, which then attacks the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone scaffold of chalcones.

Table 1: Synthesis of Chalcone Derivatives from this compound
Reactant 1Reactant 2 (Aromatic Aldehyde)Reaction ConditionsProduct (Chalcone Derivative)
This compoundBenzaldehydeNaOH or KOH, Ethanol (B145695), rt(E)-1-(2-Chloro-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
This compound4-MethoxybenzaldehydeNaOH or KOH, Ethanol, rt(E)-1-(2-Chloro-3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compound4-ChlorobenzaldehydeNaOH or KOH, Ethanol, rt(E)-1-(2-Chloro-3,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Pyrazole Synthesis: The chalcones derived from this compound are excellent precursors for the synthesis of pyrazoles. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) hydrate (B1144303) or its derivatives is a standard and efficient method for constructing the pyrazoline ring, which can then be oxidized to the aromatic pyrazole. nih.gov This two-step sequence provides a straightforward route to highly functionalized pyrazoles with potential therapeutic applications. nih.gov

Intermediate in Agrochemical Development

In the field of agrochemical research, halogenated and methoxy-substituted aromatic compounds are crucial intermediates for the development of new pesticides, herbicides, and fungicides. While direct citations for the use of this compound in major agrochemicals are limited, structurally related compounds are key components in commercial products. For instance, 2-chloro-4-(4-chlorophenoxy)acetophenone is a known intermediate in the synthesis of difenoconazole, a widely used triazole fungicide. This highlights the importance of the chloroacetophenone motif in creating molecules with potent fungicidal activity. The presence of the chloro and dimethoxy groups in this compound makes it a plausible candidate for the synthesis of novel agrochemicals, where these substituents can modulate the compound's biological activity, environmental persistence, and selectivity. chemimpex.com

Synthesis of Heterocyclic Compounds

The reactivity of the ketone group makes this compound a foundational molecule for constructing a variety of heterocyclic systems.

Flavones: Flavones are a class of flavonoids characterized by a 2-phenyl-4H-chromen-4-one backbone and are known for their antioxidant and other health-promoting properties. A common synthetic route to flavones involves the oxidative cyclization of a 2'-hydroxychalcone. semanticscholar.org Starting from this compound, a flavone (B191248) can be synthesized in a two-step process. First, a Claisen-Schmidt condensation with a 2-hydroxybenzaldehyde derivative yields the corresponding 2'-hydroxychalcone. Second, this intermediate undergoes intramolecular cyclization and oxidation, often promoted by reagents like iodine in DMSO, to form the flavone ring system. rsc.org

Chromane Derivatives: Chromanones (dihydrochromones) are related heterocyclic scaffolds that lack the C2-C3 double bond found in flavones. They serve as important building blocks in medicinal chemistry. The synthesis of chromanones can be achieved through various methods, including the intramolecular cyclization of 3-(2-hydroxyphenoxy)propanoic acids. While a direct, one-step conversion from this compound is not typical, multi-step pathways can be envisioned. For example, a flavone synthesized from this starting material could be selectively reduced at the C2-C3 double bond to yield the corresponding flavanone (B1672756) (a substituted chromanone).

Indole (B1671886) Derivatives: The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a powerful and classic method for creating this ring system. wikipedia.orgnih.gov It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. nih.gov this compound can serve as the ketone component in this reaction. By reacting it with various substituted phenylhydrazines, a diverse library of indoles can be generated. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a biomedres.usbiomedres.us-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

Table 2: Fischer Indole Synthesis using this compound
Reactant 1 (Ketone)Reactant 2 (Hydrazine)Acid CatalystProduct (Indole Derivative)
This compoundPhenylhydrazineH2SO4, PPA, or ZnCl22-(2-Chloro-3,4-dimethoxyphenyl)-3-methyl-1H-indole
This compound4-MethoxyphenylhydrazineH2SO4, PPA, or ZnCl22-(2-Chloro-3,4-dimethoxyphenyl)-5-methoxy-3-methyl-1H-indole
This compound4-NitrophenylhydrazineH2SO4, PPA, or ZnCl22-(2-Chloro-3,4-dimethoxyphenyl)-3-methyl-5-nitro-1H-indole

Pyrrole Derivatives: Pyrroles are five-membered aromatic heterocycles that are fundamental components of many biologically important molecules, including heme and chlorophyll. The Paal-Knorr synthesis is a primary method for preparing substituted pyrroles, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A direct synthesis of pyrroles from this compound is not straightforward, as it first requires conversion into a 1,4-dicarbonyl intermediate. This could potentially be achieved through α-alkylation of the ketone with an α-haloketone, followed by cyclization with an amine source. This multi-step approach underscores the utility of the starting ketone as a platform for more complex heterocyclic syntheses.

Formation of Pyrazoline and Thiadiazole-Containing Hybrids

The compound this compound serves as a key starting material for the synthesis of more complex heterocyclic structures, including hybrid molecules containing pyrazoline and thiadiazole rings. The synthetic strategy generally involves a multi-step process, beginning with the formation of an α,β-unsaturated carbonyl system, commonly known as a chalcone, which then undergoes cyclization with appropriate reagents.

The initial step is the base-catalyzed Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde. jetir.orgnih.govresearchgate.net This reaction creates a chalcone intermediate, which contains the core 1,3-diaryl-2-propen-1-one structure necessary for subsequent heterocyclization reactions. jetir.orgnih.gov

Pyrazoline Hybrid Synthesis

Pyrazoline rings are typically formed by the reaction of a chalcone intermediate with hydrazine or substituted hydrazines. ajgreenchem.comsci-hub.se The reaction proceeds via the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring. sci-hub.sejocpr.com This method is a widely used and effective approach for creating a diverse range of pyrazoline derivatives. organic-chemistry.orgorganic-chemistry.orgarcjournals.org The resulting hybrid molecule incorporates the 2-chloro-3,4-dimethoxyphenyl moiety from the starting ketone.

Thiadiazole Hybrid Synthesis

For the synthesis of thiadiazole-containing hybrids, the chalcone intermediate derived from this compound is typically reacted with thiosemicarbazide. ajgreenchem.com This reaction first forms a thiosemicarbazone, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole (B1197879) ring. nih.govsbq.org.br This cyclization is a common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.comorganic-chemistry.orgnih.gov The final structure is a hybrid molecule featuring both the substituted phenyl group and the thiadiazole heterocycle.

The following table outlines the general synthetic pathway from the starting material to the heterocyclic hybrids.

Table 1: General Synthetic Pathway for Pyrazoline and Thiadiazole Hybrids

Step Reactant 1 Reactant 2 Key Reaction Type Intermediate/Product
1 This compound Aromatic Aldehyde Claisen-Schmidt Condensation Chalcone
2a Chalcone Hydrazine Hydrate Cyclocondensation Pyrazoline Hybrid

Other Industrial and Specialty Chemical Applications

Beyond its role in the synthesis of specific heterocyclic hybrids, this compound is a valuable synthetic intermediate in the broader chemical industry. As a functionalized and chlorinated acetophenone, it serves as a versatile building block for the construction of more complex molecules. mallakchemicals.com

Its applications are primarily centered on its use as a precursor in the production of specialty chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple reactive sites—the chloroacetyl group, the aromatic ring, and the methoxy (B1213986) substituents—allows for a variety of chemical transformations, making it a key component in multi-step organic syntheses.

Closely related compounds, such as other chlorinated and hydroxylated acetophenones, are utilized as intermediates in the development of pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and dyes. chemimpex.comfishersci.com The utility of this class of compounds highlights the potential for this compound to be employed in similar industrial applications. It is particularly useful in research and development settings for creating novel organic compounds. chemicalbook.com

The table below summarizes the potential applications based on the utility of structurally similar chemical intermediates.

Table 2: Potential Industrial Applications of this compound

Industry Application Area Role of the Compound
Pharmaceutical Drug Discovery & Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs) mallakchemicals.com
Agrochemical Crop Protection Precursor for Herbicides, Fungicides, or Insecticides chemimpex.com
Specialty Chemicals Material Science & Dyes Building block for novel organic materials and dyestuffs chemimpex.com

Biological Interactions and Structure Activity Relationship Sar Studies Non Clinical Focus

In Vitro Biological Screening

Research into 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone and its derivatives has unveiled a range of biological activities in non-clinical, in vitro settings. These studies explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Derivatives of chloro-methoxyphenyl ethanones have demonstrated notable efficacy against various microbial strains. Studies on related structures indicate that the core scaffold is a promising starting point for the development of new antimicrobial agents.

Compounds synthesized from the related precursor 2-Chloro-1-(4-methoxyphenyl)ethanone have shown significant antibacterial properties. nbinno.com Certain derivatives exhibit broad-spectrum activity, proving effective against both Gram-positive and Gram-negative bacteria. nbinno.com This suggests potential applications in combating infectious diseases, including those caused by resistant bacterial strains. nbinno.com

In the realm of antifungal research, various analogs have been investigated. For instance, a study on 2-chloro-N-phenylacetamide, a molecule sharing the chloro-acetyl functional group, demonstrated inhibitory action against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. nih.gov This compound was found to inhibit both planktonic cells and biofilm formation, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. nih.gov Similarly, the synthesis of fused heterocyclic compounds, such as 1,2,4-triazolo [3,4-b] mdpi.comnih.gov thiadiazine derivatives incorporating a 3,4-dimethoxyphenyl group, has yielded molecules with promising antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of Related Compounds
Compound/Derivative ClassTarget OrganismActivity/Metric
Derivatives of 2-Chloro-1-(4-methoxyphenyl)ethanoneGram-positive and Gram-negative bacteriaBroad-spectrum antibacterial activity nbinno.com
2-chloro-N-phenylacetamideCandida albicans, C. parapsilosis (fluconazole-resistant)MIC: 128-256 µg/mL; MFC: 512-1,024 µg/mL nih.gov
3-(3,4-dimethoxyphenyl)-triazolothiadiazine derivativesS. aureus, B. cereus, E. coli, P. aeruginosaPromising antimicrobial activity nih.gov

The cytotoxic potential of compounds structurally related to this compound has been evaluated in various cancer cell lines. In vitro studies indicate that these molecules can inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

Derivatives of 2-Chloro-1-(4-methoxyphenyl)ethanone have been shown to effectively inhibit the growth of several cancer cell lines, including those from liver, breast, and prostate cancers. nbinno.com The observed IC50 values in these studies suggest significant antiproliferative effects at relatively low concentrations. nbinno.com

A key mechanism of action for many of these compounds is the induction of apoptosis. mdpi.com Chalcones, which share the α,β-unsaturated ketone system, are well-documented for their ability to induce apoptosis in breast cancer cells. mdpi.com For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, isolated from Chromolaena tacotana, demonstrated selective inhibition of breast cancer cell proliferation, triggered apoptosis, and caused cell cycle arrest in the G0/G1 phase. mdpi.com Studies on other ethanone (B97240) derivatives, such as 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, have shown good cytotoxic effects on the HT-29 human colon adenocarcinoma cell line, with morphological changes characteristic of apoptosis, including cell shrinkage and membrane blebbing. mdpi.com The induction of apoptosis by these compounds often involves the activation of caspases, key enzymes in the apoptotic pathway. mdpi.com

Table 2: In Vitro Anticancer Activity of Related Compounds
Compound/Derivative ClassCell Line(s)Observed Effect
Derivatives of 2-Chloro-1-(4-methoxyphenyl)ethanoneLiver, breast, and prostate cancer cellsInhibition of proliferation nbinno.com
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)Breast cancer cells (MCF-7, MDA-MB-231)Selective cytotoxicity, induction of apoptosis and autophagy, G0/G1 cell cycle arrest mdpi.com
1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE)HT-29 (colon adenocarcinoma)Dose- and time-dependent cytotoxic effect, apoptosis induction mdpi.com
5-aryl(hetaryl)idene derivatives of 2-((3,4,5-trimethoxyphenyl)amino)thiazol-4(5H)-oneBreast cancer cellsInduction of apoptosis through both extrinsic and intrinsic pathways mdpi.com

The anti-inflammatory properties of this class of compounds have been explored through various in vitro assays. These studies often focus on the inhibition of key enzymes and inflammatory mediators involved in the inflammatory response.

A synthetic chalcone (B49325) derivative, 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one (TQ), which shares structural similarities, was evaluated for its anti-inflammatory efficacy. nih.gov The study found that TQ inhibited human T-cell proliferation and various neutrophil functions, including elastase and superoxide (B77818) release. nih.gov Furthermore, it suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in murine macrophages. nih.gov These findings suggest that the compound may modulate immune and inflammatory responses, potentially through the inhibition of pathways like NF-κB. nih.gov The IC50 values for these inhibitory activities were in the micromolar range, indicating significant potential. nih.gov

Molecular Mechanism of Action (Non-Clinical)

Understanding the molecular mechanism of action is crucial for elucidating how these compounds exert their biological effects. Non-clinical studies, both in vitro and in silico, have provided insights into their interaction with molecular targets and the influence of their chemical structure on this activity.

The biological effects of derivatives of this compound are often attributed to their ability to interact with specific molecular targets, such as enzymes or cellular signaling proteins. nbinno.com

For instance, the anticancer activity of related 4-anilinoquinazoline (B1210976) compounds has been linked to the inhibition of multiple kinases, including EGFR, B-Raf, PI3K, HER2, and VEGFR-2, due to similarities in their binding pockets. nih.gov Molecular docking studies of these compounds have shown strong binding affinities to DNA, EGFR, and VEGFR-2 receptors. nih.gov Similarly, the anti-inflammatory effects of the chalcone TQ are thought to be mediated by the inhibition of NF-κB, a key transcription factor that regulates many aspects of inflammation and immunity. nih.gov

The specific substituents on the phenyl ring—the chloro group and the two methoxy (B1213986) groups—play a critical role in defining the compound's chemical reactivity and its ability to bind to biological targets. This forms the basis of its structure-activity relationship (SAR).

The methoxy (–OCH3) groups are electron-donating, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic substitution reactions. scielo.br The position of these groups is also critical; studies on methoxy-substituted lactones have shown that the substitution pattern significantly affects the antimicrobial activity and selectivity. mdpi.com For example, substitution at one position might enhance antifungal activity, while substitution at another could increase antibacterial action. mdpi.com

The chlorine (–Cl) atom is an electron-withdrawing group and is also lipophilic. The presence of a halogen can influence the molecule's ability to cross biological membranes and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. mdpi.com SAR studies on chalcone derivatives have shown that the inclusion of electron-withdrawing groups like halogens on the aromatic ring can impact antiproliferative activity. mdpi.com The interplay between the electron-donating methoxy groups and the electron-withdrawing halogen atom creates a unique electronic profile that dictates the molecule's interaction with its biological targets. scielo.brwikipedia.org

Structure-Activity Relationship (SAR) Investigations

The unique substitution pattern of this compound, featuring a chloro group at the C2 position and two methoxy groups at the C3 and C4 positions of the phenyl ring, is pivotal to its biological interactions. This arrangement of an electron-withdrawing group (chloro) and electron-donating groups (methoxy) creates a distinct electronic and steric profile that governs its activity, particularly as an enzyme inhibitor.

The biological activity of acetophenone (B1666503) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, these substituents are critical for its interaction with biological targets such as human carboxylesterase-2 (hCE-2).

Studies on related acetophenone-derived hydrazones have shown that the presence of electron-withdrawing groups like chloro and nitro groups significantly impacts their electronic properties and can enhance their biological potential. rasayanjournal.co.in While specific comparative data for positional isomers of this compound is limited, general SAR principles suggest that altering the positions of the chloro and methoxy groups would likely have a substantial effect on its biological activity. For instance, shifting the chloro group to a meta or para position relative to the acetyl group would change its electronic influence on the carbonyl carbon and alter the steric profile of the molecule, likely affecting its binding affinity to enzymes like hCE-2.

The interplay between these substituent effects is crucial. The combination of electron-withdrawing and electron-donating groups on the same aromatic ring can create a "push-pull" electronic effect that may be favorable for certain biological activities.

Table 1: Postulated Impact of Substituent Variations on the Biological Profile of this compound Analogs

Substituent Position/NaturePostulated Effect on Biological ActivityRationale
Chloro Group Position
Ortho (C2)Potentially crucial for specific steric and electronic interactions within the enzyme active site.The current configuration is known to be active. Proximity to the acetyl group strongly influences carbonyl reactivity.
Meta (C3)Likely altered binding affinity due to changes in electronic effects on the carbonyl group and different steric hindrance.Electronic influence on the reaction center is modified.
Para (C4)Significant change in activity expected due to altered steric and electronic properties.The substituent is now further from the acetyl group, changing its inductive and resonance effects.
Methoxy Group Positions
C3, C4Known to confer activity, likely through favorable hydrophobic and/or hydrogen bonding interactions in the target's active site.This specific dimethoxy pattern is present in the active compound.
Other Positions (e.g., C2, C5)Would likely alter the binding mode and affinity due to different spatial arrangements and electronic influences.The specific geometry of ligand-receptor interaction would be changed.
Nature of Substituents
Replacement of Chloro with other halogens (F, Br)Activity would likely be modulated based on the electronegativity and size of the halogen.Halogen size and electronegativity are key factors in forming halogen bonds and in steric interactions.
Replacement of Methoxy with other alkoxy groupsPotency may change depending on the size and lipophilicity of the alkoxy group.Larger groups could create steric clashes or enhance hydrophobic interactions.

This compound belongs to the broader class of chloroacetophenones. The parent compound, 2-chloroacetophenone (B165298) (CN), is known for its irritant properties. However, the addition of substituents to the phenyl ring dramatically alters the biological profile.

While 2-chloroacetophenone itself is a relatively simple molecule, the introduction of methoxy groups, as seen in this compound, adds complexity and specificity to its interactions with biological targets. The methoxy groups can increase the molecule's affinity for specific enzyme active sites, steering its activity away from non-specific reactivity towards more targeted inhibition. For example, while many simple ketones can interact with a variety of proteins, the specific substitution pattern of this compound appears to confer selectivity for enzymes like carboxylesterases.

In studies of other enzyme inhibitors, such as those for cholinesterases, the presence of methoxy groups on a phenyl ring has been shown to be a key determinant of inhibitory activity. For instance, a methoxy substituent at the para-position of the phenyl ring in some thiazolylhydrazone derivatives resulted in the best acetylcholinesterase inhibition. mdpi.com This highlights the general principle that such substituents are critical in defining the biological activity of this class of compounds.

Table 2: Qualitative Comparison of this compound with a Related Chloroacetophenone Analog

CompoundKey Structural FeaturesPrimary Biological Characterization (Non-Clinical)
This compound Chloro group at C2, Methoxy groups at C3 and C4.Inhibitor of human carboxylesterase-2 (hCE-2). nih.gov
2-Chloroacetophenone (CN) Unsubstituted phenyl ring with a chloroacetyl group.General electrophilic agent; noted for non-specific interactions with proteins.

While no specific pharmacophore models have been developed starting from this compound, it is possible to analyze how this molecule fits into existing models for its known target, human carboxylesterase-2 (hCE-2).

A validated pharmacophore model for hCE-2 inhibitors has been developed and contains the following key features:

Two hydrophobic features.

One hydrogen bond acceptor feature.

One aromatic ring feature. nih.gov

Analyzing the structure of this compound in the context of this model reveals a good potential fit:

Aromatic Ring: The dimethoxyphenyl group directly corresponds to the required aromatic ring feature.

Hydrophobic Features: The phenyl ring itself, along with the methyl groups of the two methoxy substituents, can satisfy the two hydrophobic features.

Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone moiety is a strong hydrogen bond acceptor. The oxygen atoms of the methoxy groups could also potentially act as hydrogen bond acceptors.

This alignment suggests that this compound possesses the key structural and chemical features identified as being important for the inhibition of hCE-2. The chloro-substituent, while not explicitly defined as a primary feature in this general model, likely plays a crucial role in modulating the electronic properties of the carbonyl group (the hydrogen bond acceptor) and providing a specific steric conformation that enhances binding affinity.

This in silico perspective provides a rational basis for the observed biological activity of this compound as a hCE-2 inhibitor and offers a framework for the design of new, potentially more potent, analogs. Future ligand design efforts could focus on modifying the substituents on the phenyl ring to optimize interactions with the hydrophobic and hydrogen-bonding pockets of the hCE-2 active site, guided by this pharmacophore model.

Table 3: Mapping of this compound to a Validated hCE-2 Inhibitor Pharmacophore Model

Pharmacophore FeatureCorresponding Moiety in this compound
Aromatic Ring3,4-Dimethoxyphenyl ring
Hydrophobic Feature 1Phenyl ring core
Hydrophobic Feature 2Methyl groups of the methoxy substituents
Hydrogen Bond AcceptorCarbonyl oxygen of the ethanone group

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The primary synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone and related acetophenones often relies on the Friedel-Crafts acylation. Traditional methods frequently employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate considerable corrosive and halogenated waste, posing environmental concerns. ruc.dk Future research is imperative to develop more efficient and sustainable synthetic methodologies.

Key areas for development include:

Green Catalysts: Investigating solid acid catalysts such as sulfated zirconia, which has shown 100% selective formation of similar ketones, can offer a recyclable and environmentally benign alternative to conventional Lewis acids. rsc.org

Metal- and Halogen-Free Reagents: The use of reagents like methanesulfonic anhydride (B1165640) (MSAA) promotes Friedel-Crafts acylation without metallic or halogenated components, significantly reducing waste streams and improving the environmental factor of the synthesis. organic-chemistry.orgacs.org

Microwave-Assisted Synthesis: The application of microwave irradiation, particularly in conjunction with catalysts like bismuth triflate, can dramatically shorten reaction times and increase yields, aligning with the principles of green chemistry. ruc.dk

Deep Eutectic Solvents (DES): Solvents like [CholineCl][ZnCl₂]₃ can function as both a catalyst and a green solvent, offering high yields, reusability, and mild reaction conditions. rsc.org

Synthetic ApproachCatalyst/ReagentKey Advantages
Traditional Method Aluminum Chloride (AlCl₃)Well-established, effective
Green Alternative 1 Sulfated ZirconiaSolid catalyst, reusable, high selectivity rsc.org
Green Alternative 2 Methanesulfonic AnhydrideMetal- and halogen-free, minimal waste organic-chemistry.orgacs.org
Green Alternative 3 Bismuth Triflate + MicrowavesRapid, high yields, recyclable catalyst ruc.dk
Green Alternative 4 Deep Eutectic SolventsDual catalyst/solvent, reusable, mild conditions rsc.org

These novel routes promise not only to enhance the efficiency and yield but also to significantly improve the sustainability profile of this compound production.

Exploration of Broader Chemical Transformations and Derivatization

As an α-chloroketone, this compound possesses two primary reactive sites: the electrophilic carbon bearing the chlorine atom and the carbonyl carbon. wikipedia.org This bifunctionality makes it a versatile building block for a wide array of chemical transformations and the synthesis of diverse derivatives.

Future explorations should focus on:

Nucleophilic Substitution Reactions: The reactive α-chloro group is susceptible to substitution by various nucleophiles. Systematic studies involving a broad range of amines, thiols, and other nucleophiles could yield extensive libraries of novel derivatives with potential biological activities.

Heterocycle Synthesis: α-Haloketones are well-established precursors for synthesizing various heterocyclic compounds. wikipedia.org For instance, reactions with thioamides or thioureas can lead to the formation of thiazole (B1198619) rings, while reactions with dicarbonyls and ammonia (B1221849) can produce pyrroles. wikipedia.org Exploring these pathways can generate complex molecular scaffolds.

Cross-Coupling Reactions: Zinc halide-catalyzed cross-coupling reactions with organotin enolates could be explored to synthesize γ-diketones, which are important intermediates in organic synthesis. acs.org

Kornblum Oxidation and C-H Functionalization: Advanced methods for the α-functionalization of acetophenones, such as Kornblum oxidation (using iodine and DMSO) or metal-catalyzed C-H functionalization, could be applied to introduce new functionalities at the α-position, leading to arylglyoxal intermediates and other valuable derivatives. nih.govresearchgate.net

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound and its derivatives, advanced computational studies can provide significant insights.

Future research in this area should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic properties, molecular orbital energies (HOMO-LUMO), and conformational preferences of the molecule. samipubco.comresearchgate.net Such studies can elucidate the effect of the chloro and dimethoxy substituents on the molecule's reactivity and stability. nih.gov

Reaction Mechanism Modeling: Computational modeling can be used to map the energy profiles of potential synthetic routes and chemical transformations, helping to optimize reaction conditions and predict the feasibility of novel reactions.

Predictive Pharmacophore Modeling: By analyzing the structures of known active derivatives, computational models can be built to predict the biological activity of new, unsynthesized compounds. This approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising molecules.

Deeper Elucidation of Molecular Interaction Mechanisms (in vitro, biochemical)

Derivatives of substituted acetophenones have shown a range of biological activities, including antimicrobial and anticancer properties. nbinno.com However, for many of these compounds, the precise molecular mechanisms of action remain to be fully understood.

Future research should aim for:

Enzyme Inhibition Assays: Given that this compound can act as an electrophile, it and its derivatives could potentially inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Screening against various enzyme classes (e.g., kinases, proteases) is a promising avenue.

Binding Studies: Techniques such as fluorescence quenching and isothermal titration calorimetry (ITC) can be used to study the binding interactions between synthesized derivatives and target biomolecules, like α-glucosidase, providing thermodynamic data on the interaction. researchgate.net

Cell-Based Assays: Investigating the effects of these compounds on various cellular pathways in cancer cell lines can help to identify their mechanism of action. nbinno.com For example, assays for apoptosis, cell cycle arrest, and inhibition of specific signaling pathways would be highly informative.

Design and Synthesis of New Chemical Entities based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial information on how chemical structure influences biological activity. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, clear SAR trends can be established.

Key strategies for future research include:

Systematic Derivatization: Creating a library of compounds by modifying the substituents on the phenyl ring, altering the group at the α-position, and transforming the ketone functionality.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties.

Hybrid Molecule Design: Combining the acetophenone (B1666503) scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, integrating a 1,2,3-triazole ring has been shown to generate compounds with antimicrobial and antifouling activity. nih.gov

The insights gained from these SAR studies will be invaluable for the rational design and synthesis of new chemical entities (NCEs) with optimized therapeutic potential. tandfonline.comnih.gov

Potential Applications in Unexplored Chemical Domains

While this compound is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential applications in other chemical domains remain largely unexplored. mdpi.com

Promising areas for future investigation include:

Materials Science: Functionalized acetophenones can serve as building blocks for polymers and other materials. beilstein-journals.org The specific substitution pattern of this compound could be leveraged to create materials with unique optical or electronic properties.

Agrochemicals: The acetophenone scaffold is present in some agrochemicals. mdpi.com Further derivatization and screening could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action. chemimpex.com

Antifouling Agents: Phenyl ketones, including acetophenones, have shown potential as environmentally friendly antifouling agents for marine applications. nih.gov Synthesizing and testing derivatives of this compound could yield effective and sustainable solutions to biofouling. nih.gov

By expanding the scope of research beyond its traditional uses, the full potential of this compound as a versatile chemical building block can be realized.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone?

  • Answer: Friedel-Crafts acylation is a primary method for synthesizing chloro-substituted ethanones. For this compound, a plausible route involves reacting 2-chloro-3,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method ensures electrophilic substitution at the para position relative to electron-donating methoxy groups. Reaction conditions (temperature, solvent, catalyst stoichiometry) must be optimized to minimize side products like over-acylation or isomerization .
  • Alternative approaches may include Ullmann coupling or nucleophilic substitution of pre-functionalized intermediates, though these are less common for this specific scaffold .

Q. How is this compound characterized using spectroscopic techniques?

  • Answer:

  • IR Spectroscopy: Peaks at ~1680–1700 cm⁻¹ confirm the carbonyl (C=O) stretch. Methoxy (O–CH₃) and C–Cl stretches appear at ~1250–1050 cm⁻¹ and ~550–750 cm⁻¹, respectively .
  • Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z 228/230 (Cl isotopic pattern) is typical. Fragmentation patterns include loss of CO (44 Da) and methoxy groups (31 Da) .
  • NMR: 1H^1H-NMR shows aromatic protons as a singlet (due to symmetry) at δ 6.8–7.2 ppm, methoxy groups as singlets at δ ~3.8–4.0 ppm, and the acetyl methyl group at δ ~2.5 ppm. 13C^{13}C-NMR confirms the carbonyl carbon at δ ~200 ppm .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities in derivatives of this compound?

  • Answer: Crystallographic refinement using SHELXL (via the SHELX suite) is standard for determining bond lengths, angles, and torsion angles. For example, in a related structure (1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone), monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 14.431 Å, b = 14.073 Å, c = 7.461 Å, and β = 92.86° was resolved. Data-to-parameter ratios >12:1 and R-factors <0.1 ensure reliability .
  • Key considerations: High-resolution data (≤0.8 Å) and absorption correction (e.g., ψ-scan) are critical for accuracy, especially with heavy atoms like chlorine .

Q. What challenges arise in achieving regioselective functionalization during synthesis?

  • Answer: Competing substitution pathways (e.g., para vs. ortho acylation) can occur due to steric and electronic effects. For example, methoxy groups at C-3 and C-4 direct electrophiles to C-2, but steric hindrance from the acetyl group may reduce yields. Optimizing reaction conditions (e.g., low temperature, slow reagent addition) mitigates this .
  • Case study: In 1-(3-Fluoro-4-propoxyphenyl)ethanone, Friedel-Crafts acylation required AlCl₃ as a catalyst at −10°C to suppress side reactions .

Q. How do computational methods (e.g., QSPR, DFT) aid in predicting physicochemical properties?

  • Answer: Quantum-chemical calculations (e.g., using Gaussian or ORCA) predict electronic properties (HOMO-LUMO gaps, dipole moments) and spectroscopic behavior. For example, CC-DPS databases use QSPR models to estimate logP (~2.1), solubility, and boiling points, aiding in solvent selection and reaction design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.